H-D-CHA-Ala-Arg-pNA (diacetate)
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Overview
Description
H-D-CHA-Ala-Arg-pNA (diacetate) is a chromogenic substrate used in amidolytic assays. It is the diacetate form of H-D-CHA-Ala-Arg-pNA, which is known for its application in measuring enzyme activity, particularly thrombin . The compound has a molecular weight of 638.71 and a chemical formula of C28H46N8O9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-CHA-Ala-Arg-pNA (diacetate) involves the coupling of cyclohexylalanyl, alanyl, and arginine residues with para-nitroanilide. The diacetate form is achieved by acetylating the compound with acetic acid . The reaction conditions typically involve:
Buffer: 20 mM Tris, 200 mM NaCl, 0.1% PEG 8000, pH 8.0
Temperature: 37°C
Substrate: 0.5 mM
Enzyme: 5 nM human Thrombin
Industrial Production Methods
Industrial production methods for H-D-CHA-Ala-Arg-pNA (diacetate) are not extensively documented. the process likely involves large-scale peptide synthesis techniques, followed by purification and acetylation steps to obtain the diacetate form .
Chemical Reactions Analysis
Types of Reactions
H-D-CHA-Ala-Arg-pNA (diacetate) primarily undergoes amidolytic reactions, where it serves as a substrate for enzymes like thrombin . The compound can also participate in hydrolysis reactions due to the presence of amide bonds.
Common Reagents and Conditions
Reagents: Human thrombin, acetic acid
Conditions: pH 8.0, 37°C, presence of buffer solutionsMajor Products Formed
The major product formed from the amidolytic reaction of H-D-CHA-Ala-Arg-pNA (diacetate) is para-nitroaniline, which is released upon cleavage by the enzyme .
Scientific Research Applications
H-D-CHA-Ala-Arg-pNA (diacetate) is widely used in scientific research for its role as a chromogenic substrate in enzyme assays. Its applications include:
Chemistry: Used in the study of enzyme kinetics and inhibition.
Biology: Employed in assays to measure the activity of proteolytic enzymes like thrombin.
Medicine: Utilized in diagnostic assays to monitor blood coagulation and related disorders.
Industry: Applied in the development of pharmaceuticals and enzyme-based products
Mechanism of Action
H-D-CHA-Ala-Arg-pNA (diacetate) exerts its effects by serving as a substrate for amidolytic enzymes. When the enzyme, such as thrombin, cleaves the amide bond in the compound, it releases para-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This mechanism allows researchers to monitor enzyme activity and kinetics.
Comparison with Similar Compounds
Similar Compounds
H-D-CHA-Ala-Arg-pNA: The non-diacetate form, used similarly in enzyme assays
H-D-CHA-Ala-Arg-pNA (HY-150523): Another form of the compound used in similar applications
Uniqueness
H-D-CHA-Ala-Arg-pNA (diacetate) is unique due to its diacetate form, which enhances its solubility and stability in aqueous solutions. This makes it particularly suitable for use in various biochemical assays .
Properties
Molecular Formula |
C28H46N8O9 |
---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H38N8O5.2C2H4O2/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37;2*1-2(3)4/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28);2*1H3,(H,3,4)/t15-,19+,20-;;/m0../s1 |
InChI Key |
GOOYGVMAIMOCLQ-AWFQOOCHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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